4-Isopropylanisole
Overview
Description
4-Isopropylanisole, also known as 1-methoxy-4-(propan-2-yl)benzene, is an organic compound with the molecular formula C10H14O. It is a derivative of anisole, where the methoxy group is substituted at the para position with an isopropyl group. This compound is known for its pleasant aroma and is often used in fragrance formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isopropylanisole can be synthesized through several methods. One common approach involves the alkylation of anisole with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone .
Industrial Production Methods: In industrial settings, this compound is produced through catalytic processes that ensure high yield and purity. The use of catalysts such as aluminum chloride or zeolites can facilitate the alkylation reaction, making the process more efficient and cost-effective .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or phenols. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 4-isopropylphenol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and isopropyl groups direct incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: 4-isopropylbenzoquinone.
Reduction: 4-isopropylphenol.
Substitution: 4-bromo-1-methoxy-2-isopropylbenzene (bromination); 4-nitro-1-methoxy-2-isopropylbenzene (nitration).
Scientific Research Applications
4-Isopropylanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to olfactory receptors and sensory perception.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of fragrances and flavoring agents.
Mechanism of Action
The primary mechanism of action of 4-Isopropylanisole involves its interaction with olfactory receptors in the nose. Upon binding to these receptors, it triggers a cascade of signaling events that result in the perception of its characteristic scent. This process involves the activation of neural pathways responsible for processing and interpreting olfactory stimuli .
Comparison with Similar Compounds
Anisole (methoxybenzene): Lacks the isopropyl group, resulting in different chemical properties and reactivity.
4-tert-Butylanisole: Contains a tert-butyl group instead of an isopropyl group, leading to variations in steric effects and reactivity.
4-Methylanisole (p-cresyl methyl ether): Has a methyl group instead of an isopropyl group, affecting its boiling point and solubility.
Uniqueness: 4-Isopropylanisole is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both methoxy and isopropyl groups provides a balance of electronic and steric effects, making it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
1-methoxy-4-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)9-4-6-10(11-3)7-5-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULZQKLZSNOEEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194292 | |
Record name | p-Isopropylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4132-48-3 | |
Record name | 4-Isopropylanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4132-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isopropylanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004132483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Isopropylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-isopropylanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.775 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ISOPROPYLANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZHK779KMX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Isopropylanisole particularly reactive in nitration reactions?
A1: Research has shown that this compound exhibits high reactivity towards nitration, occurring at or near the encounter rate with the nitronium ion. [] This heightened reactivity is attributed to the electron-donating nature of both the methoxy (-OCH3) and isopropyl (-CH(CH3)2) substituents, which increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. []
Q2: What is "nitrodeisopropylation", and how does it relate to this compound?
A2: Nitrodeisopropylation is an intriguing phenomenon observed during the nitration of this compound and similar compounds. [] It involves the unexpected loss of the isopropyl group during the reaction. Studies suggest that this process occurs through the formation of a Wheland intermediate (arenium ion) at the carbon bearing the isopropyl group. [] This intermediate then undergoes decomposition, leading to the expulsion of the isopropyl group and the formation of nitro-substituted products.
Q3: Beyond nitration, what other interesting reactivity has been observed with this compound?
A3: this compound has demonstrated the ability to undergo selective aliphatic hydrogen exchange. [, ] Treatment with deuterated trifluoroacetic acid leads to the exchange of not only aromatic hydrogens but also, notably, the methyl hydrogens of the isopropyl group. [] This selective exchange offers intriguing possibilities for isotopic labelling and provides insights into the reactivity of seemingly unreactive C-H bonds.
Q4: Have there been any investigations into using electrochemical methods to modify this compound?
A4: Yes, researchers have explored the electrochemical oxidation of this compound in trifluoroacetic acid. [] While the specific details of product formation and mechanism were not extensively discussed in the provided abstracts, this line of investigation highlights the potential for utilizing electrochemistry to achieve further selective transformations of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.